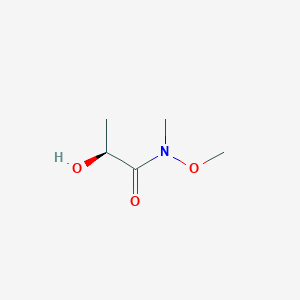
(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate is a chemical compound that belongs to the class of sulfonium salts. These compounds are known for their unique properties and reactivity, making them valuable in various chemical processes and applications. The presence of the tetrafluoroboranuide anion further enhances the stability and reactivity of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate typically involves the reaction of (2,4-dimethylphenyl)(fluoromethyl)phenylsulfanium with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium salt to the corresponding sulfide.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding sulfide .
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and nucleophilic substitutions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate involves the transfer of the fluoromethyl group to various substrates. This transfer is often catalyzed by metal complexes, such as iron porphyrin, which facilitate the formation of reactive intermediates. The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to involve the formation of fluorocarbene or fluoromethylene intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,4-Dimethylphenyl)(methyl)phenylsulfanium; tetrafluoroboranuide
- (2,4-Dimethylphenyl)(chloromethyl)phenylsulfanium; tetrafluoroboranuide
- (2,4-Dimethylphenyl)(bromomethyl)phenylsulfanium; tetrafluoroboranuide
Uniqueness
(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate is unique due to the presence of the fluoromethyl group, which imparts distinct reactivity and stability compared to its analogs. The fluoromethyl group enhances the compound’s ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-(fluoromethyl)-phenylsulfanium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FS.BF4/c1-12-8-9-15(13(2)10-12)17(11-16)14-6-4-3-5-7-14;2-1(3,4)5/h3-10H,11H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJDEUJVTVLBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C=C1)[S+](CF)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BF5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![17-Methyl-15-phenyl-2,9,15,16-tetrazatetracyclo[9.7.0.03,8.014,18]octadeca-3,5,7,14(18),16-pentaene;chloride](/img/structure/B8142930.png)
![(17-Methyl-15-phenyl-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaen-5-yl)-phenylmethanone;chloride](/img/structure/B8142937.png)
![17-Methyl-15-phenyl-5-(trifluoromethyl)-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaene;chloride](/img/structure/B8142940.png)
![17-Methyl-12-phenyl-15-pyridin-2-yl-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3,5,7,14(18),16-pentaene;chloride](/img/structure/B8142944.png)
![16-Methyl-14-pyridin-2-yl-2,5,6,14,15-pentaza-8-azoniatetracyclo[8.7.0.03,7.013,17]heptadeca-3(7),13(17),15-trien-4-one;chloride](/img/structure/B8142955.png)
![17-Methyl-6-nitro-15-pyridin-2-yl-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaene;chloride](/img/structure/B8142963.png)

![9-Nitro-6h-chromeno[4,3-b]quinolin-6-one](/img/structure/B8142977.png)
![10-Nitrochromeno[4,3-b]quinolin-6-one](/img/structure/B8142979.png)
![11-Nitrochromeno[4,3-b]quinolin-6-one](/img/structure/B8142982.png)
![4-chloro-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B8142987.png)
![2-(4-Nitrophenyl)chromeno[4,3-c]pyrazol-4-one](/img/structure/B8142991.png)


